N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
GLP-1R agonist DMB is an agonist of glucagon-like peptide 1 receptor (GLP-1R; KB = 26.3 nM for the recombinant human receptor). It inhibits forskolin-induced cAMP accumulation in BHK cells expressing the recombinant human receptor with an EC50 value of 101 nM. GLP-1R (100 and 1,000 nM) increases insulin levels induced by D-(+)-glucose in pancreatic islets isolated from wild-type, but not Glp1r knockout, mice. It reduces fasting plasma glucose levels in mice when administered at a dose of 5 µmol/kg.
Novel GLP-1 receptor agonist; High Quality Biochemicals for Research Uses
Novel GLP-1 receptor agonist; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
281209-71-0
VCID:
VC0006316
InChI:
InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)
SMILES:
CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl
Molecular Formula:
C13H15Cl2N3O2S
Molecular Weight:
348.2 g/mol
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
CAS No.: 281209-71-0
Cat. No.: VC0006316
Molecular Formula: C13H15Cl2N3O2S
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | GLP-1R agonist DMB is an agonist of glucagon-like peptide 1 receptor (GLP-1R; KB = 26.3 nM for the recombinant human receptor). It inhibits forskolin-induced cAMP accumulation in BHK cells expressing the recombinant human receptor with an EC50 value of 101 nM. GLP-1R (100 and 1,000 nM) increases insulin levels induced by D-(+)-glucose in pancreatic islets isolated from wild-type, but not Glp1r knockout, mice. It reduces fasting plasma glucose levels in mice when administered at a dose of 5 µmol/kg. Novel GLP-1 receptor agonist; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 281209-71-0 |
| Molecular Formula | C13H15Cl2N3O2S |
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine |
| Standard InChI | InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18) |
| Standard InChI Key | GNZCSGYHILBXLL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl |
| Canonical SMILES | CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl |
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